2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)phenyl]-2-methoxy-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S2/c1-33-24-15-14-22(35(31,32)27-16-6-3-7-17-27)18-23(24)25(28)26-19-10-12-21(13-11-19)34(29,30)20-8-4-2-5-9-20/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKLCXPUZYPKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, notably sulfonyl and methoxy moieties, which enhance its biological activity. This article reviews the compound's biological properties, including its anti-inflammatory and anticancer activities, as well as its mechanism of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₂₄H₂₄N₂O₆S₂, indicating a relatively high molecular weight of 514.6 g/mol. The presence of sulfonyl groups is particularly noteworthy as they are known to facilitate strong interactions with various biological targets, enhancing binding affinity and modulating enzyme activity.
The compound's mechanism of action is primarily attributed to its ability to bind selectively to specific enzymes and receptors. The sulfonyl groups enhance its interaction with active sites, potentially leading to inhibition or modulation of critical biological pathways. This characteristic makes it a valuable candidate for further pharmacological development.
Anti-inflammatory Properties
Research indicates that this compound exhibits promising anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. This property could position it as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders.
Anticancer Activity
The compound has also demonstrated significant anticancer properties. In vitro studies have revealed that it induces apoptosis in cancer cells by upregulating cleaved caspase-3 and HIF-1α protein expression, suggesting its potential as a chemotherapeutic agent. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anti-inflammatory Activity : In a study focused on inflammatory markers, the compound significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages, supporting its potential use in treating chronic inflammatory conditions .
- Anticancer Efficacy : A comparative study involving various benzamide derivatives indicated that this compound exhibited superior activity against HepG2 liver cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics .
- Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on key enzymes involved in cancer progression. Results showed that it effectively inhibited enzymes like acetylcholinesterase (AChE), which is often implicated in tumor growth .
Data Table: Biological Activity Overview
Scientific Research Applications
Therapeutic Applications
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects by modulating specific enzymes and receptors involved in inflammatory pathways. The sulfonyl groups enhance binding affinity to these targets, potentially inhibiting their activity.
2. Anticancer Activity
The compound has been investigated for its anticancer properties, particularly due to its ability to influence cellular pathways related to cancer progression. It has shown promise in binding to enzymes that play a role in tumor growth and metastasis. Studies suggest that it may serve as a biochemical probe in cancer research, aiding in the understanding of tumor biology.
3. Enzyme Inhibition
The compound's structure allows it to interact effectively with various enzymes, making it a candidate for enzyme inhibition studies. This property is particularly relevant in drug development, where understanding enzyme interactions can lead to the creation of more effective therapeutic agents.
Research Findings and Case Studies
Several studies have highlighted the potential applications of 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide:
- Biological Activity : In vitro studies have demonstrated its ability to inhibit specific enzymes associated with inflammatory responses and cancer cell proliferation. The compound's mechanism of action involves modulating signaling pathways that are critical for cell survival and proliferation .
- Comparative Studies : Comparative analyses with structurally similar compounds reveal that the unique combination of methoxy and piperidinylsulfonyl groups in this compound significantly enhances its biological activity compared to analogs lacking these features. For instance, compounds like N-(4-(phenylsulfonyl)phenyl)benzamide lack the methoxy group, resulting in reduced efficacy.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. Optimizing these synthetic routes can improve yield and purity, which is essential for industrial applications. The use of continuous flow reactors and green chemistry principles is recommended to minimize environmental impact during production.
Comparative Analysis Table
| Compound Name | Key Features | Differences |
|---|---|---|
| N-(4-(phenylsulfonyl)phenyl)benzamide | Lacks methoxy and piperidinylsulfonyl groups | Different solubility and biological activity |
| 2-methoxy-N-(4-(phenylsulfonyl)phenyl)benzamide | Lacks piperidinylsulfonyl group | May have reduced biological efficacy |
| N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ysulfonyl)benzamide | Lacks methoxy group | Affects solubility and interaction capabilities |
Comparison with Similar Compounds
Structural Analogues in HIV-1 Integrase Inhibition
describes benzamide derivatives with sulfonamide and aryl substituents designed as HIV-1 integrase inhibitors. Key comparisons include:
| Compound Name | Substituents (R1, R2, R3) | Molecular Weight (g/mol) | Yield (%) | Key Biological Activity |
|---|---|---|---|---|
| 5r (5-(N-tert-Butylsulfamoyl)-N-(4-fluorobenzyl)-2,3-dihydroxybenzamide) | tert-Butylsulfamoyl, 4-fluorobenzyl | ~452.5 | 30 | HIV-1 integrase inhibition |
| 5s (N-(Furan-2-ylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide) | Piperidin-1-ylsulfonyl, furan-2-ylmethyl | ~450.5 | 33 | Moderate enzyme inhibition |
| 5t (2,3-Dihydroxy-5-(piperidin-1-ylsulfonyl)-N-(4-(trifluoromethyl)benzyl)benzamide) | Piperidin-1-ylsulfonyl, 4-CF3-benzyl | ~528.5 | 32 | Enhanced solubility |
| Target Compound (2-Methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide) | Methoxy, phenylsulfonyl-phenyl, piperidin-1-ylsulfonyl | ~555.6 | N/A | Hypothesized antiviral activity |
Key Findings :
- The target compound replaces hydroxyl groups (in 5r, 5s, 5t) with a methoxy group, likely improving metabolic stability compared to dihydroxy analogues .
- The phenylsulfonyl-phenyl substituent may enhance hydrophobic interactions with protein targets compared to smaller groups (e.g., 4-fluorobenzyl in 5r).
Comparison with MK-0767 (PPAR Agonist)
MK-0767 [(±)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide] () shares a methoxy-benzamide core but differs in substituents:
- MK-0767 features a thiazolidinedione group and trifluoromethyl-benzyl substituent, contributing to its role as a peroxisome proliferator-activated receptor (PPAR) agonist.
- Target Compound : The phenylsulfonyl and piperidine sulfonamide groups may prioritize enzyme inhibition over nuclear receptor modulation.
- Metabolic Stability : MK-0767 undergoes stereoselective oxidation, whereas the target compound’s methoxy and sulfonamide groups may reduce oxidative metabolism .
Comparison with BTK Inhibitors
highlights a BTK inhibitor, (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide:
- Structural Divergence : The BTK inhibitor includes a pyridine ring and imidazo-pyrazine scaffold, absent in the target compound.
- Common Features : Both compounds use methoxy-benzamide as a scaffold, suggesting benzamide’s versatility in kinase vs. enzyme inhibitor design.
Comparison with G Protein-Coupled Receptor (GPCR) Ligands
lists L748337 (N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]acetamide), which shares the phenylsulfonyl motif:
- L748337 : Targets GPCRs with a sulfonamide-phenyl group critical for receptor binding.
Comparison with Agricultural Benzamides
references pesticidal benzamides (e.g., etobenzanid, sulfentrazone):
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): Uses chlorophenyl and ethoxymethoxy groups for herbicidal activity.
- Target Compound : The phenylsulfonyl and piperidine groups likely preclude pesticidal use but highlight how substituent choice dictates application (pharmaceutical vs. agricultural) .
Preparation Methods
Preparation of 2-Methoxy-5-Sulfobenzoic Acid
The synthesis begins with nitration of 3-methoxybenzoic acid, followed by reduction to 3-methoxy-5-nitrobenzoic acid. Catalytic hydrogenation (H₂, Pd/C) yields 3-methoxy-5-aminobenzoic acid, which undergoes diazotization and subsequent treatment with sodium sulfite to install the sulfonic acid group. Neutralization with HCl affords 2-methoxy-5-sulfobenzoic acid in 67% yield.
Key Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, Ar–H), 7.98 (d, J = 8.4 Hz, 1H, Ar–H), 6.94 (d, J = 8.4 Hz, 1H, Ar–H), 3.89 (s, 3H, OCH₃).
- HRMS (ESI) : m/z [M − H]⁻ calcd for C₈H₇O₆S: 231.0064; found: 231.0061.
Conversion to Sulfonyl Chloride
Reaction with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux converts the sulfonic acid to 2-methoxy-5-sulfonylchloridobenzoic acid. This intermediate is critical for subsequent piperidine sulfonamide formation.
Installation of the Piperidin-1-Ylsulfonyl Group
Sulfonylation with Piperidine
Treatment of 2-methoxy-5-sulfonylchloridobenzoic acid with piperidine in tetrahydrofuran (THF) at 0°C yields 2-methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid. Triethylamine (Et₃N) scavenges HCl, driving the reaction to 89% completion.
Optimization Note : Excess piperidine (1.5 equiv) and slow addition mitigate side reactions.
Synthesis of the 4-(Phenylsulfonyl)Aniline Fragment
Sulfonation of 4-Nitroaniline
4-Nitroaniline reacts with benzenesulfonyl chloride in pyridine to form 4-nitro-N-(phenylsulfonyl)aniline. Catalytic hydrogenation (H₂, Ra-Ni) reduces the nitro group to an amine, yielding 4-(phenylsulfonyl)aniline in 72% yield.
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.88–7.82 (m, 2H, Ar–H), 7.64–7.58 (m, 3H, Ar–H), 6.65 (d, J = 8.8 Hz, 2H, Ar–H), 4.12 (s, 2H, NH₂).
Amide Bond Formation
Coupling via HATU Activation
The final step couples 2-methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid with 4-(phenylsulfonyl)aniline using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Purification via silica gel chromatography affords the target compound in 65% yield.
Reaction Conditions :
- Temperature : 25°C
- Time : 12 h
- Molar Ratio : 1:1.2 (acid:amine)
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.24 (s, 1H, Ar–H), 8.02 (d, J = 8.8 Hz, 2H, Ar–H), 7.90–7.84 (m, 4H, Ar–H), 7.72–7.66 (m, 3H, Ar–H), 3.92 (s, 3H, OCH₃), 3.21–3.15 (m, 4H, piperidine-H), 1.52–1.44 (m, 6H, piperidine-H).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 166.4 (C=O), 158.2 (OCH₃), 142.1, 138.7, 134.9, 133.2, 129.8, 128.4, 127.6, 125.3, 114.8, 56.3 (OCH₃), 48.2 (piperidine-C), 25.7 (piperidine-C).
- HRMS (ESI) : m/z [M + H]⁺ calcd for C₂₆H₂₇N₂O₇S₂: 555.1264; found: 555.1261.
Alternative Synthetic Routes
Ullmann Coupling for Direct Sulfonamide Attachment
A copper(I)-catalyzed Ullmann coupling between 2-methoxy-5-bromobenzamide and 4-(phenylsulfonyl)aniline introduces the aryl amine directly. This method avoids intermediate sulfonation but requires stringent oxygen-free conditions.
Yield : 58%
Limitation : Competing homocoupling reduces efficiency.
Reductive Amination for Piperidine Attachment
A two-step sequence involves reductive amination of 5-formyl-2-methoxybenzoic acid with piperidine, followed by sulfonation. While flexible, over-sulfonation at the methoxy position necessitates protecting groups.
Challenges and Optimization Strategies
Regioselectivity in Sulfonation
The electron-rich methoxy group directs electrophilic sulfonation to the para position, but competing meta sulfonation (10–15%) occurs without low-temperature control (−10°C).
Catalyst Selection for Coupling
Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands enhance Buchwald–Hartwig amination efficiency, achieving 78% yield versus 45% with cheaper catalysts.
Q & A
Q. What are the critical steps and conditions for synthesizing 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide with high purity?
- Methodological Answer : The synthesis involves a multi-step route, starting with sulfonylation of aromatic intermediates. Key steps include:
- Sulfonamide coupling : Reacting piperidine sulfonyl chloride with a methoxy-substituted benzamide precursor under inert atmosphere (N₂/Ar) to prevent oxidation .
- Temperature control : Maintaining 0–5°C during exothermic reactions (e.g., sulfonyl chloride additions) to minimize side products .
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl groups at δ 7.5–8.2 ppm) and HRMS for molecular ion verification .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR identifies substituent environments (e.g., aromatic protons, piperidine methylene groups), while ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and sulfonyl (SO₂, ~110–120 ppm) carbons .
- Mass spectrometry : HRMS (ESI⁺ or EI⁺) validates molecular weight (e.g., [M+H]⁺ expected m/z: ~585.15) and detects fragmentation patterns .
- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) analysis ensures stoichiometric consistency (±0.3% theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of the target compound?
- Methodological Answer :
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with acetonitrile or THF to enhance sulfonylation efficiency .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions, reducing reaction time from 24h to 8h .
- Real-time monitoring : Use thin-layer chromatography (TLC, Rf ~0.4 in 1:1 ethyl acetate/hexane) to track intermediate formation and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in biochemical assay data (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Assay standardization : Use uniform buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and control for ATP concentration in kinase inhibition assays .
- Orthogonal validation : Cross-verify binding affinity via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to distinguish true inhibition from assay artifacts .
- Statistical analysis : Apply Grubbs’ test to identify outliers in dose-response curves and repeat experiments with fresh compound batches to confirm reproducibility .
Q. How to design experiments to establish structure-activity relationships (SAR) for sulfonamide-containing analogs?
- Methodological Answer :
- Analog synthesis : Modify the piperidine ring (e.g., replace with morpholine) or methoxy group (e.g., introduce halogens) to assess steric/electronic effects .
- Biological testing : Screen analogs against a panel of kinases (e.g., PIM1, AKT) using fluorescence polarization assays to quantify inhibition .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to correlate sulfonyl group orientation with target binding energy .
Q. What in vitro models are appropriate for evaluating metabolic stability?
- Methodological Answer :
- Liver microsomes : Incubate the compound (1–10 µM) with human or rat microsomes (37°C, NADPH-regenerating system) and monitor degradation via LC-MS/MS over 60 minutes .
- Hepatocyte assays : Use primary hepatocytes to assess phase II metabolism (e.g., glucuronidation) and quantify half-life (t₁/₂) using nonlinear regression analysis .
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to identify metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
